5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability in drug formulations. The oxadiazole moiety contributes to the compound's chemical stability and reactivity, making it an interesting candidate for various applications in pharmaceuticals and agrochemicals.
5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine can be synthesized from readily available precursors in the laboratory. It belongs to the class of oxadiazole derivatives, which are characterized by their five-membered aromatic ring containing two nitrogen atoms. This compound is classified as a heterocyclic amine due to the presence of both morpholine and oxadiazole functionalities.
The synthesis of 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine typically involves multi-step reactions starting from simpler organic compounds. Common methods include:
For example, one method involves reacting a substituted hydrazide with a suitable carbonyl compound in the presence of acid catalysts to form an intermediate that can then undergo cyclization to yield the oxadiazole structure.
The reaction conditions often include:
The yield of the final product can vary significantly based on the choice of reagents and reaction conditions, often ranging from moderate (40%) to high (90%) yields.
5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine has a unique molecular structure characterized by:
The molecular formula is , with a molar mass of approximately 166.18 g/mol. The compound's structure can be represented as:
Spectroscopic data (NMR, IR) are typically used to confirm the structural integrity and purity of synthesized compounds.
5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine can participate in various chemical reactions due to its functional groups:
These reactions are typically facilitated under acidic or basic conditions depending on the nature of the electrophile involved.
The mechanism of action for 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine largely depends on its biological targets. For instance:
Studies often employ techniques such as cell viability assays and molecular docking simulations to elucidate these mechanisms quantitatively.
5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | Approximately 150 °C |
Solubility | Soluble in water and organic solvents |
Stability | Stable under normal laboratory conditions |
pH | Neutral |
These properties influence its handling, storage, and potential applications in various fields.
5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine has several promising applications:
Research continues into optimizing its synthesis and exploring new applications across different scientific disciplines.
The 1,3,4-oxadiazole ring is a five-membered heterocycle featuring one oxygen and two nitrogen atoms (molecular formula C₂H₂N₂O). Its resonance energy (~167.4 kJ/mol) confers exceptional thermal stability, particularly when substituted at the 2-position [4] [6]. This scaffold serves as a bioisostere for ester and amide functionalities, mitigating metabolic degradation while preserving hydrogen-bonding capabilities critical for target engagement [4] [6]. Its moderate log P values enhance membrane permeability, making it indispensable in CNS-targeting drugs like the HIV integrase inhibitor Raltegravir and the anticancer agent Zibotentan [4] [6].
Recent drug discovery campaigns exploit these properties:
Table 1: Pharmacological Profile of Key 1,3,4-Oxadiazole Derivatives
Compound | Biological Target | Potency | Selectivity Index |
---|---|---|---|
Derivative 24 | P. falciparum | IC₅₀ = 0.021 μM (nanomolar) | >100 (THP-1 cells) |
Derivative 19 | GSK-3β | IC₅₀ = 2.3 nM | Not reported |
Compound 21c | MRSA | MBIC = 0.39 μg/mL | 8× > Vancomycin |
Synthetic innovations further enable structural diversification. Electro-oxidative cyclization using LiClO₄/acetonitrile constructs the oxadiazole ring at ambient temperature (yields: 80–92%) [6], while photocatalytic methods achieve near-quantitative yields under mild conditions [6]. These advances facilitate rapid exploration of 5-morpholin-4-yl-1,3,4-oxadiazol-2-amine (CAS 496057-17-1) and analogs for target-specific screening [3] [6].
Morpholine (tetrahydro-1,4-oxazine) is a six-membered O- and N-containing heterocycle renowned for enhancing drug-like properties. Its physicochemical advantages include:
Mechanistically, morpholine integrates into pharmacophores via:
Table 2: Morpholine-Containing Drugs in Clinical Use
Drug Name | Therapeutic Class | Role of Morpholine |
---|---|---|
Everolimus | Anticancer (mTOR inhibitor) | Binds kinase hinge region via H-bonding |
Gefitinib | EGFR tyrosine kinase inhibitor | Enhances solubility and cellular uptake |
Aprepitant | Neurokinin-1 antagonist | Optimizes log P and metabolic stability |
Conjugation with 1,3,4-oxadiazole merges these benefits. In 5-morpholin-4-yl-1,3,4-oxadiazol-2-amine (molecular formula: C₆H₁₀N₄O₂, MW: 170.17 g/mol), the morpholine nitrogen links directly to C5 of the oxadiazole ring [3] [5]. This arrangement:
Table 3: SAR Analysis of 5-Morpholin-4-yl-1,3,4-oxadiazol-2-amine Analogs
R-Group | Antiparasitic IC₅₀ (μM) | Log P | Notes |
---|---|---|---|
-H (Parent compound) | T. brucei: 2.1; P. falciparum: 0.03 | 0.89 | High BBB permeability prediction |
-Alkyne (Probe 30) | T. brucei: 0.8 | 1.52 | Used for proteomics studies |
-Aryl (Derivative 27) | P. falciparum: 0.012 | 2.31 | Broad-spectrum activity |
The morpholine-oxadiazole synergy is exemplified by derivative 27, which shows nanomolar antimalarial activity (IC₅₀ = 0.012 μM) and moderate efficacy against Leishmania spp. [1]. Early ADME-toxicity data indicate low cytotoxicity, positioning this chemotype for lead optimization [1] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7